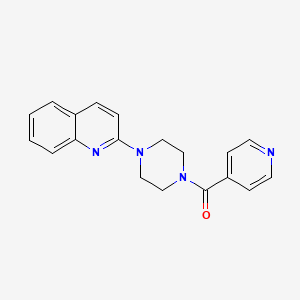
2-(4-isonicotinoyl-1-piperazinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isonicotinoyl-1-piperazinyl)quinoline, also known as IQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQ is a heterocyclic compound that contains a quinoline ring system, which is a common structural motif found in many biologically active molecules. The unique chemical properties of IQ make it an ideal candidate for a wide range of research applications, including drug discovery, biochemical analysis, and physiological studies.
Applications De Recherche Scientifique
Pharmacological Properties
Serotonin and Dopamine Uptake Inhibition : 2-(1-piperazinyl)quinoline, a compound related to 2-(4-isonicotinoyl-1-piperazinyl)quinoline, has been found to inhibit the uptake of serotonin and dopamine into rat striatal tissue, suggesting potential serotonergic and dopaminergic effects in the central nervous system (Medon, Leeling, & Phillips, 1973).
Serotonin Metabolism Influence : Quipazine, another similar compound, impacts several parameters of serotonin metabolism in the rat brain, indicating potential effects on monoamine oxidase and serotonin reuptake (Fuller et al., 1976).
Pharmacological Development
Antidepressant Potential : The design and synthesis of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinoline ring, have demonstrated potential antidepressant activity, showcasing the versatility of quinoline derivatives in drug development (Alhaider, Abdelkader, & Lien, 1985).
Analgesic Properties : A series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, with structural similarity to this compound, have been developed with notable analgesic properties, further illustrating the therapeutic potential of quinoline derivatives (Manoury et al., 1979).
Antimicrobial Activity : Research on various quinolone antimicrobials, which share structural similarities with this compound, has provided insight into their interaction with metal ions, influencing solubility, pharmacokinetics, and bioavailability. This highlights the importance of metal complexes in enhancing the activity of quinolone-based compounds (Uivarosi, 2013).
Potential Applications in Diagnostics and Imaging
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized, indicating potential as DNA-specific fluorescent probes. This research points towards the use of quinoline derivatives in biochemical diagnostics and molecular imaging (Perin et al., 2011).
Orientations Futures
The future directions for “2-(4-isonicotinoyl-1-piperazinyl)quinoline” and similar compounds are promising. Quinoline and quinolone moieties have been used as a scaffold for drug development for more than two centuries and continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .
Propriétés
IUPAC Name |
pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUIBLIRIJKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

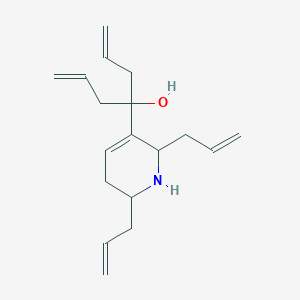
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)
![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
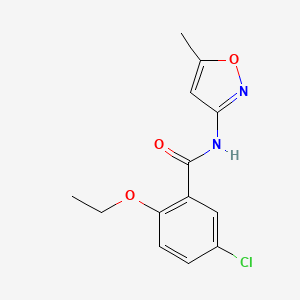
![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
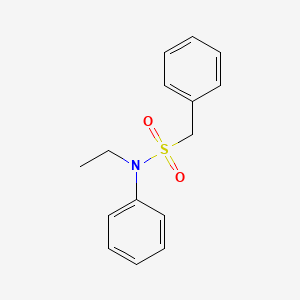
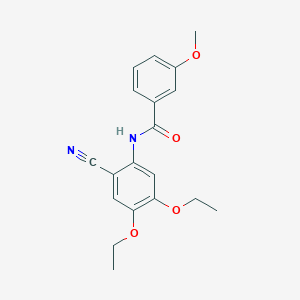
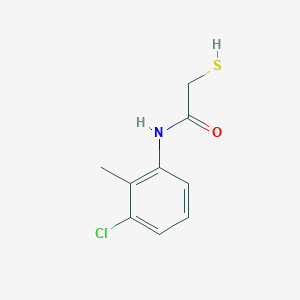

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)